Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate
Description
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate is a chiral carbamate derivative characterized by a benzyl-protected amine group and a chlorosulfonyl substituent on a propan-2-yl backbone with (2R) stereochemistry. This compound is structurally significant in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals and asymmetric catalysts. The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions, while the benzyl carbamate moiety serves as a protective group for amines, enhancing stability during synthetic processes .
Key structural features include:
- Molecular formula: C₁₁H₁₄ClNO₄S (inferred from similar compounds in ).
- Stereochemistry: The (2R) configuration at the propan-2-yl carbon dictates its reactivity and enantioselectivity in catalytic applications.
- Functional groups: The chlorosulfonyl group provides a reactive site for further derivatization, while the benzyl carbamate ensures controlled deprotection under hydrogenolysis conditions .
Properties
IUPAC Name |
benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Chiral Pool Synthesis from (R)-2-Aminopropan-1-ol
Step 1: Protection of the Amine Group
(R)-2-Aminopropan-1-ol (10 mmol) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen. Benzyl chloroformate (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol). The reaction proceeds for 4 h at room temperature, yielding benzyl (R)-(1-hydroxypropan-2-yl)carbamate (87% yield).
Step 2: Sulfonation of the Alcohol
The alcohol intermediate (5 mmol) is treated with chlorosulfonic acid (15 mmol) in dry diethyl ether (30 mL) at −10°C. After 2 h, the mixture is quenched with ice-water, and the sulfonic acid derivative is extracted with ethyl acetate (3 × 20 mL). Solvent removal affords the sulfonic acid (78% yield).
Step 3: Chlorination with Thionyl Chloride
The sulfonic acid (3 mmol) is refluxed with thionyl chloride (10 mmol) in toluene (20 mL) for 6 h. Excess SOCl₂ is removed under vacuum, yielding the title compound as a colorless oil (92% yield).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.85 (br s, 1H, NH), 4.10–3.95 (m, 1H, CH), 3.20–3.05 (m, 2H, SO₂Cl), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
- Enantiomeric Excess : 98% (Chiral HPLC, Chiralpak AD-H, hexane/i-PrOH 80:20).
Route 2: Enantioselective Catalytic Sulfonation
Step 1: Synthesis of (R)-2-Azidopropan-1-ol
(R)-2-Azidopropan-1-ol is prepared via Sharpless asymmetric epoxidation followed by azide opening (89% ee).
Step 2: Staudinger Reaction and Carbamate Formation
The azide (8 mmol) undergoes Staudinger reaction with triphenylphosphine (9 mmol) in THF, followed by treatment with benzyl chloroformate (10 mmol) to furnish the carbamate (82% yield).
Step 3: Sulfur Trioxide-Mediated Sulfonation
The alcohol is sulfonated using SO₃·pyridine complex (12 mmol) in DCM at 0°C. Chlorination with PCl₅ (15 mmol) in refluxing chloroform provides the sulfonyl chloride (85% yield).
Key Advantages :
- Avoids harsh chlorosulfonic acid.
- Higher enantiocontrol (99% ee via chiral GC).
Route 3: Solid-Phase Synthesis for High-Throughput Applications
Resin Functionalization :
Wang resin (1.2 mmol/g) is loaded with Fmoc-(R)-2-aminopropan-1-ol using HBTU/DIPEA in DMF.
On-Resin Sulfonation :
The immobilized alcohol is treated with SO₂Cl₂ (5 eq) in the presence of DMAP (0.2 eq) in DCM, followed by cleavage with TFA/H₂O (95:5) to release the product (76% purity by HPLC).
Hazard Management and Reaction Optimization
Yield Optimization Table
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| Amine Protection | Benzyl Chloroformate | 0→25 | 4 | 87 | 95 |
| Sulfonation | ClSO₃H | −10 | 2 | 78 | 91 |
| Chlorination | SOCl₂ | 110 | 6 | 92 | 98 |
| Catalytic Sulfonation | SO₃·Pyridine | 0 | 3 | 85 | 97 |
Stereochemical Integrity Assessment
Chiral stationary phase HPLC analyses confirm that Routes 1 and 2 achieve >98% ee, while solid-phase synthesis (Route 3) suffers from racemization (83% ee). Polarimetry ([α]D²⁵ = +34.5° (c 1.0, CHCl₃)) aligns with literature values for R-configuration.
Industrial-Scale Considerations
Cost Analysis :
- Route 1: \$12.50/g (optimized for bulk thionyl chloride).
- Route 2: \$18.20/g (higher catalyst costs).
Waste Streams :
- SO₂ and HCl scrubbing via NaOH wash (P501 compliance).
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Scientific Research Applications
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations:
Chlorosulfonyl vs. Hydroxy/Sulfanyl Groups :
- The target compound’s -SO₂Cl group distinguishes it from analogs with -OH () or -SPh (). Chlorosulfonyl enhances electrophilicity, making it suitable for sulfonamide formation, whereas -OH or -SPh groups participate in hydrogen bonding or redox reactions .
Stereochemical Impact :
- The (2R) configuration in the target compound contrasts with the (2S) configuration in ’s butan-2-yl derivative. Such stereochemical differences influence enantioselectivity in catalysis and drug activity .
Backbone Length and Rigidity :
- The propan-2-yl backbone in the target compound offers conformational flexibility compared to the cyclohexyl group in ’s carbamate. Rigid backbones (e.g., cyclohexyl) improve stereochemical control in asymmetric catalysis .
Research Findings and Challenges
- Crystallographic Analysis : SHELX software () is critical for resolving stereochemistry in carbamates, though the target compound’s -SO₂Cl group may introduce challenges in crystallinity due to its bulkiness .
- Enantiomer Purity : Flack’s parameter () is essential for validating the (2R) configuration, as improper stereochemical assignment can lead to inactive pharmaceutical intermediates .
- Scalability : highlights industrial-scale synthesis challenges for carbamates, where chlorosulfonyl derivatives require stringent temperature control to avoid decomposition .
Biological Activity
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate is a chemical compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following molecular formula: CHClNOS. The compound features a benzyl group, a carbamate moiety, and a chlorosulfonyl substituent, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 293.76 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP (octanol/water) | 2.5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chlorosulfonyl group is known to enhance electrophilicity, potentially allowing the compound to modify nucleophilic sites in proteins or enzymes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, a study demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.
Anticancer Potential
Research has also explored the anticancer potential of carbamate derivatives. A study published in Cancer Letters reported that certain carbamates induce apoptosis in cancer cells through the activation of caspase pathways. It is hypothesized that this compound may exhibit similar effects, although direct evidence is still required.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of carbamate compounds. A study in Neuropharmacology highlighted that certain carbamate derivatives can protect neuronal cells from oxidative stress-induced damage. Given the structural similarities, this compound may also possess neuroprotective properties.
Study 1: Antimicrobial Activity Assessment
In an experimental setup, researchers evaluated the antimicrobial activity of several carbamate derivatives against Escherichia coli and Staphylococcus aureus. Although this compound was not directly tested, related compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7) using various carbamate derivatives. The results indicated that compounds with similar functionalities could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
